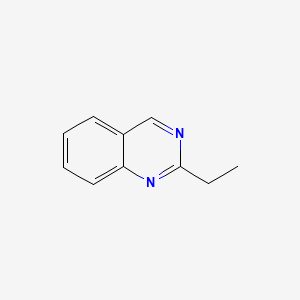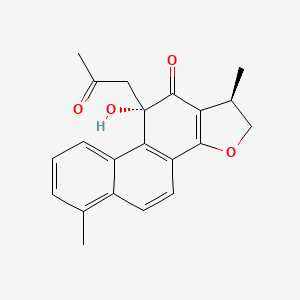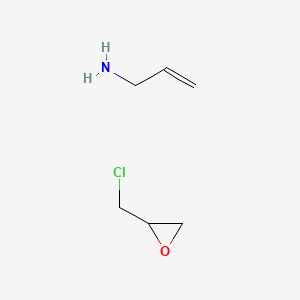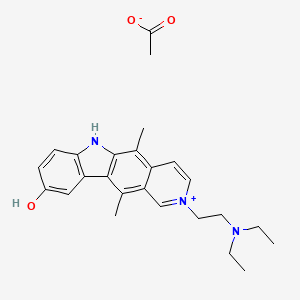
3,17-Androstanediol glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3, 17-Androstanediol glucuronide, also known as 3 alpha-diol g, belongs to the class of organic compounds known as steroid esters. Steroid esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. 3, 17-Androstanediol glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 17-Androstanediol glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3, 17-androstanediol glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Correlation with Androgenic Activity
3,17-Androstanediol glucuronide (3α-diol G) is a significant marker reflecting peripheral androgen action. Studies have shown its clinical usefulness, particularly in assessing conditions like hirsutism. In women with idiopathic hirsutism, elevated serum 3α-diol G levels were observed, correlating with clinical responses to therapy. The compound appears to be entirely formed in target organs, offering a long serum half-life, making it a reliable clinical marker (Kirschner, Samojlik, & Szmal, 1987). Another study found that serum and urinary measurements of 3α-diol G correlate significantly with skin 5α-reductase activity, an important correlate of androgenicity (Paulson, Serafini, Catalino, & Lobo, 1986).
Metabolic Pathways in Various Tissues
Research has shown that 3,17-Androstanediol glucuronide is produced in different human tissues, including the liver, prostate, and skin. It's a product of androgen metabolism, formed from dihydrotestosterone and androstanediol by the enzyme glucuronyl transferase. The liver is suggested as the principal site of androgen conjugation to glucuronic acid. This understanding helps in assessing peripheral androgen metabolism and action (Rittmaster, Zwicker, Thompson, Konok, & Norman, 1993).
Use in Assessing Congenital Adrenal Hyperplasia
Serum 3α-androstanediol glucuronide measurements are also valuable in managing children with congenital adrenal hyperplasia. It correlates with other androgenic markers like 17-hydroxyprogesterone, androstenedione, testosterone, and dihydrotestosterone, making it a useful metabolic index in this context (Hatun, Yordam, & Çalikoğlu, 1994).
Application in Assays and Radioimmunoassay
The development of specific assays for 3,17-Androstanediol glucuronide has been a focus in research. New steroid haptens for radioimmunoassay have been synthesized, contributing significantly to the precise measurement of androstanediol glucuronide in serum, enhancing the understanding of its role in peripheral dihydrotestosterone metabolism and action (Thompson, Rittmaster, Rodriguez, Moore, & Rao, 1990).
Marker of Androgenic Activity in Specific Conditions
3,17-Androstanediol glucuronide serves as a marker of androgenic activity in various conditions, such as idiopathic oligospermia and virilizing congenital adrenal hyperplasia. It provides insight into peripheral androgen action and is valuable in differentiating and understanding these conditions (Paulson, Bernstein, Marrs, & Lobo, 1986).
Propriétés
Numéro CAS |
27195-25-1 |
|---|---|
Nom du produit |
3,17-Androstanediol glucuronide |
Formule moléculaire |
C25H40O8 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23(31)21-19(28)18(27)20(29)22(30)33-21)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-22,26-30H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,22+,24-,25-/m0/s1 |
Clé InChI |
TWDCYBTXSUNASK-WGGIPMEBSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)OC(=O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)O)O)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O |
Description physique |
Solid |
Synonymes |
3 alpha-diol G 3,17-androstanediol glucuronide 3-alpha-androstanediol glucuronide 3-hydroxyandrostan-17-yl-glucopyranosiduronic acid 5-alpha-androstane-3 alpha,17 beta-diol glucuronide androstane-3,17-diol glucuronide androstane-3,17-diol glucuronide, (3alpha,5beta,17beta)-isomer androstane-3,17-diol glucuronide, (3beta,5alpha,17beta)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1230272.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)

![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
![7-(2,3-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230280.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)





![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)